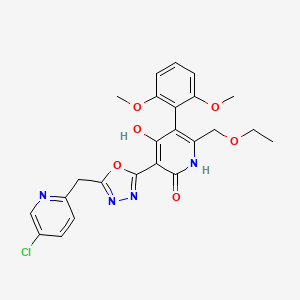
1-methylazepane-3-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methylazepane-3-carboxylic acid hydrochloride is an organic compound that is widely used in various scientific research applications. It is commonly referred to as MACH. It is a white crystalline powder and is soluble in water. The compound has a molecular weight of 197.65 g/mol and an empirical formula of C7H11ClO2. It has a melting point of 156-158°C and a boiling point of 210°C. MACH can be synthesized through a variety of methods, including the reaction of ethyl acetoacetate and 1-chloro-2-propyl acetate, as well as the reaction of ethyl acetoacetate and 1-chloro-2-methylpropane.
Aplicaciones Científicas De Investigación
MACH is widely used in various scientific research applications. It is commonly used in the synthesis of pharmaceuticals, such as anti-inflammatory agents and anticonvulsants. In addition, it is used in the synthesis of organic compounds, such as polymers and surfactants. It is also used in the synthesis of dyes and pigments. MACH is also used as a catalyst in various organic reactions, such as the esterification of carboxylic acids.
Mecanismo De Acción
MACH is an organic compound that acts as a catalyst in various organic reactions. It catalyzes the esterification of carboxylic acids by forming an intermediate complex with the carboxylic acid, which then undergoes a series of reactions to form the ester. MACH also acts as a nucleophile, which helps to promote the formation of a new bond between the nucleophile and the electrophile.
Biochemical and Physiological Effects
MACH has been studied for its biochemical and physiological effects. It has been found to have anticonvulsant activity and to possess anti-inflammatory properties. In addition, MACH has been found to have neuroprotective and neuroregenerative effects. It has also been found to possess antinociceptive activity, which is the ability to reduce the perception of pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MACH has several advantages and limitations for lab experiments. One advantage is that it is a relatively inexpensive compound and is readily available in most chemical supply stores. Another advantage is that it is a relatively stable compound, which makes it suitable for use in long-term experiments. However, one limitation is that it can be toxic if handled improperly and can cause eye and skin irritation.
Direcciones Futuras
There are a number of potential future directions for research involving MACH. One potential direction is to explore its potential use in the synthesis of new pharmaceuticals and organic compounds. Another potential direction is to investigate its potential use in the synthesis of new dyes and pigments. Additionally, further research could be conducted to explore its potential therapeutic applications, such as its use as an anti-inflammatory agent or anticonvulsant. Finally, further research could be conducted to explore its potential neuroprotective and neuroregenerative effects.
Métodos De Síntesis
MACH can be synthesized through a variety of methods. The most common method is the reaction of ethyl acetoacetate and 1-chloro-2-propyl acetate. This reaction is conducted in an aqueous medium at a temperature of 80-90°C. The reaction yields a white crystalline product, which is then recrystallized from methanol. Another method for synthesizing MACH is the reaction of ethyl acetoacetate and 1-chloro-2-methylpropane. This reaction is conducted in an aqueous medium at a temperature of 80-90°C. The reaction yields a white crystalline product, which is then recrystallized from methanol.
Propiedades
IUPAC Name |
1-methylazepane-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-9-5-3-2-4-7(6-9)8(10)11;/h7H,2-6H2,1H3,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMZWUZGPFFGXFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC(C1)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylazepane-3-carboxylic acid hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-{[(5-bromo-2-hydroxy-3-iodophenyl)methylidene]amino}-2-hydroxybenzoic acid](/img/structure/B6602766.png)
![6-methoxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B6602775.png)

![1-[4-(difluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B6602805.png)





![1-[4-(aminomethyl)oxan-4-yl]piperidin-4-ol dihydrochloride](/img/structure/B6602849.png)
